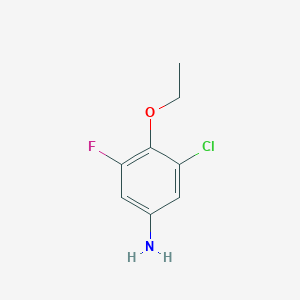
3-Chloro-4-ethoxy-5-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-ethoxy-5-fluoroaniline is an organic compound with the molecular formula C8H9ClFNO. It is a derivative of aniline, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-5-fluoroaniline typically involves the introduction of chloro, ethoxy, and fluoro groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where aniline is reacted with appropriate chloro, ethoxy, and fluoro reagents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-Chloro-4-ethoxy-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学研究应用
3-Chloro-4-ethoxy-5-fluoroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of drugs with specific therapeutic properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-ethoxy-5-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The chloro, ethoxy, and fluoro groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-fluoroaniline
- 4-Ethoxy-3-fluoroaniline
- 3-Chloro-5-fluoroaniline
Uniqueness
3-Chloro-4-ethoxy-5-fluoroaniline is unique due to the specific combination of chloro, ethoxy, and fluoro substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
生物活性
3-Chloro-4-ethoxy-5-fluoroaniline (CAS No. 1017778-85-6) is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₃N |
| Molecular Weight | 189.60 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 227.5 °C |
| Melting Point | 42-44 °C |
| Flash Point | 99.4 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.
Target Enzymes :
- 5-Lipoxygenase (5-LOX) : Similar compounds have been identified to inhibit this enzyme, which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting 5-LOX, this compound may reduce inflammation and related responses.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating leukotriene synthesis. For instance, studies on related anilines have shown significant inhibition of leukotriene production in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
A study monitoring occupational exposure to related compounds demonstrated the compound's ability to form stable hemoglobin adducts, indicating long-term exposure can be reliably monitored through blood analysis rather than urine analysis alone. This highlights the compound's persistence in biological systems and its potential implications for human health .
Safety and Toxicity
This compound is classified under hazardous materials due to its potential toxicity. The GHS hazard symbols indicate it may cause skin irritation and respiratory issues upon exposure . Safety data sheets emphasize the importance of handling this compound with care in laboratory settings.
Research Applications
This compound has various applications in scientific research:
属性
IUPAC Name |
3-chloro-4-ethoxy-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBHVMSYLITBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













